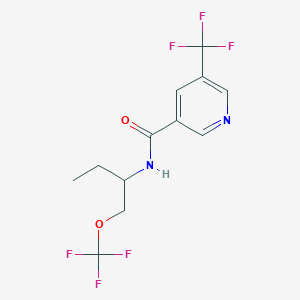
N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide is a chemical compound known for its unique properties and potential applications in various fields. This compound features a nicotinamide core substituted with trifluoromethyl and trifluoromethoxymethyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high pressure and temperature.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Attachment of Trifluoromethoxymethyl Group: The trifluoromethoxymethyl group can be attached through a reaction involving trifluoromethoxymethyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and trifluoromethoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide with a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxymethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-pyridine
- N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-benzamide
Uniqueness
N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide stands out due to its unique combination of trifluoromethyl and trifluoromethoxymethyl groups on a nicotinamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12F6N2O2 |
|---|---|
Poids moléculaire |
330.23 g/mol |
Nom IUPAC |
N-[1-(trifluoromethoxy)butan-2-yl]-5-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12F6N2O2/c1-2-9(6-22-12(16,17)18)20-10(21)7-3-8(5-19-4-7)11(13,14)15/h3-5,9H,2,6H2,1H3,(H,20,21) |
Clé InChI |
WGLLINQLQUTCSO-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















